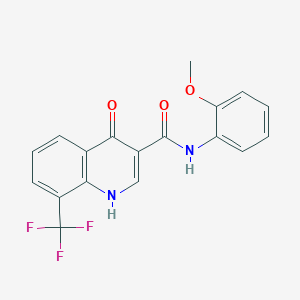

4-hydroxy-N-(2-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Potential as Antimicrobial Agents

Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives, including those with trifluoromethylquinoline structures, have shown potential as antimicrobial agents. Such compounds were synthesized through reactions involving hydrazinoquinoline with different cyanoacetate derivatives, demonstrating significant antibacterial and antifungal activities (Holla et al., 2006).

Application in Radioligand Development for PET Imaging

Quinoline-2-carboxamide derivatives have been labeled with carbon-11 to create potential radioligands for positron emission tomography (PET) imaging, particularly targeting peripheral benzodiazepine type receptors (PBR). The synthesis involved N-methylation of desmethyl precursors, yielding compounds with high radiochemical purity and specificity for PBR in various tissues. This application underscores the potential of quinoline derivatives in the development of diagnostic tools for medical imaging (Matarrese et al., 2001).

Analgesic and Anti-inflammatory Properties

N-hydroxymethyl derivatives of quinoline carboxamide have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds have shown promising results, indicating the potential of quinoline derivatives in developing new pain management and anti-inflammatory drugs (Mishra et al., 1988).

Advanced Material Synthesis

Quinoline derivatives have been utilized in the synthesis of advanced materials, such as aromatic polyamides containing the quinoxaline moiety. These polyamides exhibit excellent solubility in polar aprotic solvents and possess remarkable thermal stability, highlighting the potential of quinoline derivatives in polymer science and engineering applications (Patil et al., 2011).

Cancer Treatment Research

Tasquinimod, a quinoline-3-carboxamide derivative, has reached phase III clinical trials for treating metastatic prostate cancer. The compound's synthesis and structural analysis, including its interactions and conformation within crystal structures, demonstrate the quinoline derivatives' potential in developing new oncological treatments (Akinboye et al., 2014).

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O3/c1-26-14-8-3-2-7-13(14)23-17(25)11-9-22-15-10(16(11)24)5-4-6-12(15)18(19,20)21/h2-9H,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMWWGPPRSJHJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2613888.png)

![N-benzyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2613894.png)

![3-benzyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2613900.png)

![Benzyl 6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate](/img/structure/B2613901.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate](/img/structure/B2613905.png)

![(E)-3-(furan-2-yl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2613906.png)

![(2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2613907.png)